N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, an indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and indole intermediates, followed by their coupling with the pyrrolidine derivative.
Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids under acidic conditions.
Preparation of Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and methoxy-substituted ketones.
Coupling Reaction: The benzothiazole and indole intermediates are then coupled with a pyrrolidine derivative through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other benzothiazole and indole derivatives.
Benzothiazole Derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole.
Indole Derivatives: Compounds with similar indole moieties, such as tryptophan and serotonin analogs.
Uniqueness
The uniqueness of This compound lies in its combination of benzothiazole, indole, and pyrrolidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O4S/c1-31-16-3-5-19-18(10-16)14(12-25-19)7-8-28-13-15(9-22(28)29)23(30)27-24-26-20-6-4-17(32-2)11-21(20)33-24/h3-6,10-12,15,25H,7-9,13H2,1-2H3,(H,26,27,30) |
InChI Key |
PEKDCXZPMQDTRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
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